

An In-depth Technical Guide to Dimethyl Tetrahydropyran-4,4-dicarboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dimethyl Tetrahydropyran-4,4-dicarboxylate

Cat. No.: B123302

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Dimethyl tetrahydropyran-4,4-dicarboxylate**, a versatile building block in organic synthesis with significant applications in the pharmaceutical and polymer industries.

Chemical Identifiers and Properties

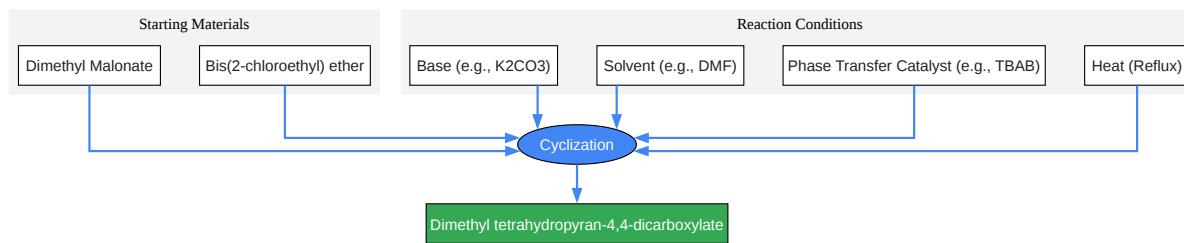
Dimethyl tetrahydropyran-4,4-dicarboxylate is a heterocyclic compound that serves as a valuable intermediate in the synthesis of more complex molecules.^[1] Its key identifiers and physicochemical properties are summarized below.

Identifier	Value	Reference
CAS Number	149777-00-4	[1] [2]
Molecular Formula	C ₉ H ₁₄ O ₅	[1]
Molecular Weight	202.21 g/mol	[1] [3]
IUPAC Name	Dimethyl tetrahydropyran-4,4-dicarboxylate	
Synonyms	Tetrahydropyran-4,4-dicarboxylic acid dimethyl ester, Dimethyl oxane-4,4-dicarboxylate	[1]
PubChem CID	11063483	[1] [3]
MDL Number	MFCD02093499	[1] [3]

Physical and Chemical Properties	Value	Reference
Appearance	Colorless to almost clear liquid	[1]
Purity	≥ 97% (GC)	[3]
Density	1.18 g/cm ³	[1] [2]
Boiling Point	238.2 ± 40.0 °C (Predicted)	[2]
Refractive Index	1.4530 to 1.4560	[2]
Storage Conditions	Room Temperature	[1]

Synthesis and Experimental Protocols

The synthesis of **Dimethyl tetrahydropyran-4,4-dicarboxylate** can be achieved through the cyclization of dimethyl malonate with bis(2-chloroethyl) ether. While a specific protocol for the dimethyl ester is not readily available in the cited literature, a detailed procedure for the analogous diethyl ester provides a robust framework for its synthesis.


Adaptable Experimental Protocol: Synthesis of Dimethyl Tetrahydropyran-4,4-dicarboxylate

This protocol is adapted from the synthesis of diethyl tetrahydropyran-4,4-dicarboxylate.

Step 1: Cyclization

- Reaction Setup: In a suitable reaction vessel, charge N,N-Dimethylformamide (DMF), dimethyl malonate, bis(2-chloroethyl) ether, potassium carbonate, and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB).
- Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Gas Chromatography (GC). The reaction temperature for the diethyl analogue is typically between 50-100 °C.
- Work-up: Upon completion, cool the reaction mixture and filter to remove inorganic salts. The filtrate is then concentrated under reduced pressure to yield the crude product.

Logical Workflow for Synthesis

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Dimethyl tetrahydropyran-4,4-dicarboxylate**.

Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

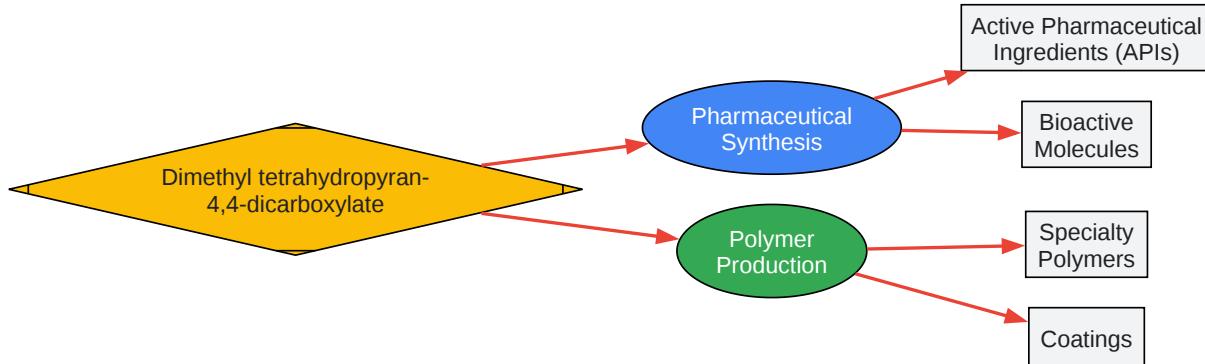
As of the latest literature search, experimental ^1H and ^{13}C NMR data for **Dimethyl tetrahydropyran-4,4-dicarboxylate** has not been published. However, based on the known spectra of analogous compounds, the following are predicted chemical shifts:

- ^1H NMR (Predicted):

- Singlet around 3.7 ppm corresponding to the two methyl ester protons (-COOCH₃).
- Multiplets in the range of 1.8-2.2 ppm and 3.6-4.0 ppm for the methylene protons of the tetrahydropyran ring.

- ^{13}C NMR (Predicted):

- A signal around 52 ppm for the methyl carbons of the ester groups.
- Signals for the methylene carbons of the tetrahydropyran ring.
- A quaternary carbon signal for the C4 position.
- A signal in the region of 170-175 ppm for the carbonyl carbons of the ester groups.


It is imperative for researchers to perform their own spectral analysis for confirmation.

Applications in Research and Development

Dimethyl tetrahydropyran-4,4-dicarboxylate is a key intermediate in the synthesis of various high-value molecules.

- Pharmaceutical Synthesis: The tetrahydropyran motif is a common scaffold in many biologically active compounds and approved drugs.^[1] This dicarboxylate allows for further chemical modifications to produce novel pharmaceutical candidates.
- Polymer Chemistry: This compound can be used in the production of specialty polymers, where the tetrahydropyran unit can impart unique properties to the polymer backbone.^[1]

Logical Relationship of Applications

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. labsolu.ca [labsolu.ca]
- To cite this document: BenchChem. [An In-depth Technical Guide to Dimethyl Tetrahydropyran-4,4-dicarboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b123302#cas-number-and-identifiers-for-dimethyl-tetrahydropyran-4-4-dicarboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com